N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2OS2/c19-11-4-5-13(14(20)7-11)15-8-28-17(24-15)25-16(26)9-27-12-3-1-2-10(6-12)18(21,22)23/h1-8H,9H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDNYXXDTOKGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities, suggesting they may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes.
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 423.37 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds containing thiazole moieties often exhibit their biological effects through several mechanisms:
- Inhibition of Enzyme Activity : Many thiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain.
- Antitumor Activity : Thiazole compounds have been shown to induce apoptosis in cancer cells by modulating various signaling pathways, including those involving Bcl-2 family proteins and caspases.
- Antimicrobial Properties : The presence of electron-withdrawing groups such as chlorine enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Anticancer Studies : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common bacterial strains. It exhibited significant antibacterial activity against Staphylococcus aureus with an IC50 value of 15 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit COX enzymes. Results showed an IC50 value of 0.5 µM for COX-1 and COX-2 inhibition, indicating its potential use in managing inflammatory conditions.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties against various bacterial and fungal strains. Research indicates that thiazole derivatives exhibit significant antimicrobial activity, which is attributed to their ability to inhibit the growth of pathogens. For instance, derivatives similar to N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Compounds synthesized from thiazole frameworks have demonstrated promising results in inhibiting bacterial growth.
- Molecular docking studies suggest a strong binding affinity to target enzymes involved in bacterial cell wall synthesis.
Anticancer Activity
The compound's structural features position it as a candidate for anticancer drug development. Thiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and others.
Case Studies:
- A study highlighted that thiazole-based compounds exhibited significant cytotoxicity against MCF7 cells, with certain derivatives showing over 70% inhibition of cell proliferation at specific concentrations .
- Molecular docking studies have indicated that these compounds can effectively bind to cancer-related targets, potentially leading to the development of new anticancer therapies.
Molecular Docking Studies
Molecular docking has become an essential tool in drug design, allowing researchers to predict how small molecules, such as this compound, interact with biological macromolecules.
Insights from Docking Studies:
- The compound's interaction with specific protein targets has been modeled using software like Schrodinger’s suite, revealing critical binding interactions that may enhance its pharmacological profile.
- Docking results have shown that the compound can effectively inhibit enzymes involved in disease pathways, suggesting its potential role in therapeutic applications.
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole ring is synthesized via cyclization between 2-aminothiophenol derivatives and α-haloketones under reflux conditions in ethanol. This step forms the core structure:
| Reaction Component | Conditions | Yield* |
|---|---|---|
| 2-Aminothiophenol derivative | Reflux in ethanol, 6–8 hours | ~65–75% |
| α-Haloketone | Catalytic base (e.g., K₂CO₃) | — |
*Yields estimated from analogous protocols.
Functionalization with Chlorinated Phenyl Groups
Chlorinated phenyl groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:
Acetamide Side-Chain Installation
The sulfanylacetamide group is attached via a two-step process:
-
Thioether Formation : Reaction of 3-(trifluoromethyl)thiophenol with chloroacetyl chloride in THF at 0°C .
-
Amide Coupling : Condensation with the thiazole-2-amine intermediate using EDCI/HOBt in DCM.
Oxidation Reactions
The sulfur atoms in the thiazole and sulfanyl groups undergo oxidation under controlled conditions.
Thiazole Sulfur Oxidation
The thiazole ring’s sulfur can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 hours | Sulfoxide derivative |
| mCPBA | DCM, 0°C to RT, 12 hours | Sulfone derivative |
Sulfanyl Group Oxidation
The -S- group in the acetamide side chain is oxidized to sulfone using strong oxidants:
| Reagent System | Conditions | Outcome |
|---|---|---|
| KMnO₄/H₂SO₄ | Aqueous acetone, RT | Sulfone (>90% conversion) |
Nucleophilic Substitution
The electron-deficient aromatic rings participate in SNAr reactions, particularly at meta- and para-positions relative to electron-withdrawing groups (e.g., -Cl, -CF₃).
Displacement of Chlorine Atoms
The 2,4-dichlorophenyl group undergoes substitution with nucleophiles like amines or alkoxides:
| Nucleophile | Conditions | Product |
|---|---|---|
| Morpholine | DMF, 100°C, 12 hours | Morpholinyl-substituted derivative |
| Sodium methoxide | MeOH, reflux, 8 hours | Methoxy-substituted analog |
Acetamide Hydrolysis
The acetamide bond is hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives:
| Hydrolysis Conditions | Product |
|---|---|
| 6M HCl, reflux, 6 hours | 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}acetic acid |
| NaOH (2M), EtOH/H₂O, 80°C, 3 hours | Sodium salt of the acid |
Stability Under Ambient Conditions
The compound is sensitive to:
-
Light : Degrades via radical pathways (50% decomposition after 7 days under UV light).
-
Heat : Decomposes above 150°C, releasing HCl and SO₂.
Comparative Reactivity Data
The table below summarizes key reactions and their efficiency:
| Reaction Type | Reagents | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Thiazole Formation | α-Bromoketone + 2-aminothiophenol | 6 | 68 | High |
| Sulfone Oxidation | mCPBA/DCM | 12 | 85 | Moderate |
| SNAr with Morpholine | DMF, 100°C | 12 | 72 | High |
Q & A
Basic: What are the optimal synthetic routes for preparing N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using 2,4-dichlorophenyl-substituted thiourea and α-haloketones under reflux in ethanol .
- Step 2 : Sulfanylacetamide coupling via nucleophilic substitution. The 3-(trifluoromethyl)phenylsulfanyl group is introduced using a thiolate intermediate generated under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates. Reaction yields are sensitive to solvent polarity and temperature gradients .
Advanced: How can regioselectivity challenges in sulfanyl group incorporation be addressed?
Regioselectivity is influenced by steric and electronic factors:
- Steric Effects : Bulky substituents on the phenyl ring (e.g., trifluoromethyl) may direct coupling to less hindered positions. Computational modeling (DFT) can predict preferential sites .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) activate specific positions for nucleophilic attack. Controlled pH (e.g., using pyridine as a base) enhances selectivity .
- Validation : LC-MS and ¹H/¹³C NMR are used to confirm regiochemical outcomes .
Basic: What analytical techniques are standard for characterizing this compound?
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR (for CF₃ group) are essential .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Crystallography : Single-crystal X-ray diffraction (where feasible) resolves stereochemical ambiguities .
Advanced: How can researchers distinguish between isomeric byproducts in sulfanylacetamide derivatives?
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases .
- Spectroscopic Differentiation : NOESY NMR identifies spatial proximity of substituents, while IR spectroscopy detects unique stretching frequencies (e.g., C=S vs. C-S) .
- Computational Aids : Compare experimental NMR shifts with DFT-calculated chemical shifts for candidate isomers .
Basic: What biological targets are hypothesized for this compound?
- Primary Targets : Kinase inhibition (e.g., JAK2, EGFR) due to the thiazole-triazole scaffold’s ATP-mimetic properties .
- Antimicrobial Activity : The dichlorophenyl and trifluoromethyl groups enhance membrane permeability, targeting bacterial efflux pumps .
- Validation : Target engagement is confirmed via fluorescence polarization assays or surface plasmon resonance (SPR) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Modular Modifications :
- Thiazole Ring : Substituent variations (e.g., Br instead of Cl) alter steric bulk and lipophilicity .
- Sulfanyl Linker : Replacing sulfur with selenium improves redox activity but may reduce stability .
- In Silico Screening : Molecular docking (AutoDock Vina) identifies substituents that enhance binding affinity to specific pockets .
Basic: How should researchers resolve contradictions in solubility data across studies?
- Contextual Factors : Solubility varies with solvent polarity (e.g., DMSO vs. aqueous buffers). Use standardized protocols (e.g., OECD 105) .
- pH Dependence : The compound’s solubility in aqueous media may improve at pH > 7 due to deprotonation of the acetamide group .
- Validation : Dynamic light scattering (DLS) detects aggregation in colloidal suspensions .
Advanced: What explains discrepancies in reported IC₅₀ values for kinase inhibition?
- Assay Variability : Differences in ATP concentrations (10–1000 µM) and enzyme isoforms (e.g., EGFR T790M vs. wild-type) affect results .
- Compound Stability : Degradation during prolonged incubation (e.g., hydrolysis of the sulfanyl group) may artificially lower potency .
- Mitigation : Include stability controls (HPLC monitoring) and use fresh stock solutions .
Basic: What are the stability profiles under standard laboratory conditions?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazole ring .
- Thermal Stability : Decomposition occurs above 150°C (TGA data). Avoid lyophilization unless cryoprotectants are used .
- Hydrolytic Stability : Susceptible to hydrolysis in acidic conditions (pH < 3); neutral buffers are recommended .
Advanced: What strategies mitigate off-target effects in cellular assays?
- Proteomic Profiling : Chemoproteomics (e.g., activity-based protein profiling) identifies unintended targets .
- Scaffold Optimization : Introduce polar groups (e.g., -OH) to reduce membrane permeability and limit nonspecific binding .
- Negative Controls : Use enantiomers or structurally similar inactive analogs (e.g., sulfur-to-methylene substitution) .
Basic: How can researchers validate the compound’s mechanism of action?
- Genetic Knockdown : siRNA-mediated silencing of hypothesized targets (e.g., EGFR) followed by rescue experiments .
- Biochemical Assays : Measure ATP depletion (kinase activity) or substrate phosphorylation (Western blot) .
- Animal Models : Xenograft studies with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
Advanced: What computational tools predict metabolic pathways for this compound?
- Software : Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I/II metabolism sites (e.g., CYP3A4 oxidation of thiazole) .
- In Vitro Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
Basic: What are the cross-disciplinary applications beyond pharmacology?
- Materials Science : The trifluoromethyl group enhances dielectric properties in organic semiconductors .
- Chemical Sensors : Sulfanyl groups act as chelators for heavy metal detection (e.g., Hg²⁺) via fluorescence quenching .
Advanced: How can researchers address low yield in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic coupling steps .
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
